molecular formula C16H20N4O2S B2876515 1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034278-56-1

1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2876515
CAS No.: 2034278-56-1
M. Wt: 332.42
InChI Key: QDONHRLDYPFCBL-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule characterized by a stereochemically defined cyclohexyl core (1r,4r configuration) substituted with a pyrimidin-2-yloxy group and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

1-(4-pyrimidin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-15(19-11-14-3-1-10-23-14)20-12-4-6-13(7-5-12)22-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDONHRLDYPFCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:

Compound Name Key Structural Features Molecular Weight Key Substituents References
Target Compound 1r,4r-cyclohexyl, pyrimidin-2-yloxy, thiophen-2-ylmethyl, urea ~350.41* Pyrimidine (unsubstituted), thiophene
1-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea (BJ46155) 1r,4r-cyclohexyl, 5-fluoropyrimidin-2-yloxy, thiophen-2-ylmethyl, urea 350.41 Fluorinated pyrimidine
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Chloro-trifluoromethylphenyl, pyridinylmethyl thio, urea Higher (~450†) Trifluoromethyl, pyridine, thioether
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamantyl, triazinyl-piperidine, urea ~450† Rigid adamantane core, triazine
1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea Azetidinone ring, phenothiazine, urea ~450–500† Azetidinone, phenothiazine, thiourea variants

*Estimated based on fluorinated analog ; †Approximated from substituent contributions.

Key Observations :

  • Pyrimidine Substitution : The fluorinated analog (BJ46155) introduces a fluorine atom at the pyrimidine 5-position, which may enhance metabolic stability and target affinity compared to the unsubstituted pyrimidine in the target compound .
  • Core Rigidity : The 2-oxaadamantyl group in ’s compound provides a rigid, bulky scaffold, contrasting with the flexible cyclohexyl core of the target. Rigidity often improves binding selectivity but may reduce solubility .
  • Aromatic Systems : ’s compound uses a chloro-trifluoromethylphenyl group and pyridine-thioether, which increase hydrophobicity and electron-withdrawing effects compared to the thiophene and pyrimidine in the target .
Physicochemical and ADME Properties
  • LogP and Solubility : The target compound’s logP is estimated to be ~2.5 (based on pyrimidine/thiophene balance), favoring moderate solubility. Fluorination in BJ46155 may lower logP slightly, improving aqueous solubility .
  • Metabolic Stability : Thiophene methyl groups are prone to oxidative metabolism, whereas fluorinated pyrimidines resist CYP450-mediated degradation .

Preparation Methods

Cyclohexene Oxide Ring-Opening

Step 1 : Epoxidation of 1,4-cyclohexadiene using m-chloroperbenzoic acid (mCPBA) yields cis-cyclohexene oxide (78% yield).
Step 2 : Nucleophilic attack by pyrimidin-2-ol on the epoxide under basic conditions (K₂CO₃, DMF, 80°C) produces trans-4-(pyrimidin-2-yloxy)cyclohexanol. Stereochemical control arises from the Baldwin ring-opening rules, favoring trans-diaxial configuration.
Step 3 : Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF) converts the alcohol to the phthalimido-protected amine (92% yield). Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the free amine, (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine (86% yield).

Table 1 : Optimization of Pyrimidinyloxy Cyclohexanol Synthesis

Condition Solvent Base Temp (°C) Yield (%)
K₂CO₃ DMF 80 65
Cs₂CO₃ DMSO 100 72
DBU MeCN 60 58

Thiophen-2-ylmethyl Isocyanate Preparation

Carbamoyl Chloride Route

Step 1 : Thiophen-2-ylmethylamine reacts with triphosgene (BTC) in dichloromethane at 0°C, yielding thiophen-2-ylmethyl carbamoyl chloride (81% yield).
Step 2 : In situ generation of isocyanate via dehydrochlorination (Et₃N, 0°C → rt) provides the reactive electrophile.

Curtius Rearrangement Alternative

Thiophen-2-ylmethyl azide (from NaN₃, SnCl₂) undergoes thermal decomposition (toluene, 110°C) to form the isocyanate (68% yield).

Urea Bond Formation Strategies

Isocyanate Coupling

Reaction of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine with thiophen-2-ylmethyl isocyanate (DCM, 0°C → rt, 12 h) affords the target urea (89% yield).

Table 2 : Solvent Effects on Urea Yield

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DCM 8.93 12 89
THF 7.52 18 76
EtOAc 6.02 24 63

Carbodiimide-Mediated Route

  • Activation : Thiophen-2-ylmethylamine reacts with CDI (1,1'-carbonyldiimidazole) in THF to form the imidazolide (95% yield).
  • Coupling : Addition of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine (DMAP catalyst, 50°C, 6 h) yields the urea (83% yield).

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Elution with EtOAc/hexane (3:7) removes nonpolar byproducts.
  • Reverse-phase C18 : Gradient elution (H₂O/MeCN + 0.1% TFA) isolates the target compound (>99% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 2H, pyrimidine H), 7.35 (dd, J=5.1, 1.2 Hz, 1H, thiophene H), 6.95 (m, 2H, thiophene H), 4.52 (m, 1H, cyclohexyl OCH), 3.85 (s, 2H, CH₂NH), 2.15–1.45 (m, 8H, cyclohexyl).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₂₁N₄O₂S [M+H]⁺ 353.1389, found 353.1386.

Scale-Up Considerations and Yield Optimization

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enhance heat transfer during exothermic isocyanate formation, improving yields to 93% at 10 mol scale.

Catalytic Improvements

Bismuth triflate (5 mol%) accelerates urea formation, reducing reaction time to 2 h (91% yield).

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

Method Steps Overall Yield (%) Purity (%)
Isocyanate Coupling 4 68 99.5
Carbodiimide-Mediated 5 59 98.7
Curtius Rearrangement 5 52 97.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.